Cas no 2702078-42-8 (8-methyl-1,8-diazaspiro[3.5]nonane;dihydrochloride)

8-methyl-1,8-diazaspiro[3.5]nonane;dihydrochloride structure
2702078-42-8 structure
Product name:8-methyl-1,8-diazaspiro[3.5]nonane;dihydrochloride
CAS No:2702078-42-8
MF:C8H18Cl2N2
Molecular Weight:213.147920131683
MDL:MFCD30802439
CID:5295070
PubChem ID:126970519

8-methyl-1,8-diazaspiro[3.5]nonane;dihydrochloride 化学的及び物理的性質

名前と識別子

    • 6-methyl-1,6-diazaspiro[3.5]nonane dihydrochloride
    • SB14017
    • 6-Methyl-1,6-diazaspiro[3.5]nonane diHCl
    • P20326
    • 8-methyl-1,8-diazaspiro[3.5]nonane;dihydrochloride
    • PS-16779
    • 2702078-42-8
    • MDL: MFCD30802439
    • インチ: 1S/C8H16N2.2ClH/c1-10-6-2-3-8(7-10)4-5-9-8;;/h9H,2-7H2,1H3;2*1H
    • InChIKey: YAJLQXGCIFXFTF-UHFFFAOYSA-N
    • SMILES: Cl.Cl.N1CCC21CN(C)CCC2

計算された属性

  • 精确分子量: 212.0847040g/mol
  • 同位素质量: 212.0847040g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 135
  • 共价键单元数量: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 15.3

8-methyl-1,8-diazaspiro[3.5]nonane;dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D684079-100mg
8-methyl-1,8-diazaspiro[3.5]nonane;dihydrochloride
2702078-42-8 97%
100mg
$270 2024-07-21
eNovation Chemicals LLC
D684079-5G
8-methyl-1,8-diazaspiro[3.5]nonane;dihydrochloride
2702078-42-8 97%
5g
$3250 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0987-1-500MG
8-methyl-1,8-diazaspiro[3.5]nonane;dihydrochloride
2702078-42-8 97%
500MG
¥ 3,841.00 2023-04-03
eNovation Chemicals LLC
D684079-250MG
8-methyl-1,8-diazaspiro[3.5]nonane;dihydrochloride
2702078-42-8 97%
250mg
$435 2024-07-21
eNovation Chemicals LLC
D684079-500MG
8-methyl-1,8-diazaspiro[3.5]nonane;dihydrochloride
2702078-42-8 97%
500mg
$720 2024-07-21
eNovation Chemicals LLC
D684079-250MG
8-methyl-1,8-diazaspiro[3.5]nonane;dihydrochloride
2702078-42-8 97%
250mg
$435 2025-02-28
Aaron
AR024U10-100mg
8-methyl-1,8-diazaspiro[3.5]nonane;dihydrochloride
2702078-42-8 97%
100mg
$251.00 2023-12-15
Aaron
AR024U10-250mg
8-methyl-1,8-diazaspiro[3.5]nonane;dihydrochloride
2702078-42-8 97%
250mg
$400.00 2023-12-15
1PlusChem
1P024TSO-250mg
8-methyl-1,8-diazaspiro[3.5]nonane;dihydrochloride
2702078-42-8 97%
250mg
$380.00 2024-05-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0987-1-1g
8-methyl-1,8-diazaspiro[3.5]nonane;dihydrochloride
2702078-42-8 97%
1g
¥5762.0 2024-04-20

8-methyl-1,8-diazaspiro[3.5]nonane;dihydrochloride 関連文献

8-methyl-1,8-diazaspiro[3.5]nonane;dihydrochlorideに関する追加情報

Professional Introduction to Compound with CAS No 2702078-42-8 and Product Name: 8-methyl-1,8-diazaspiro[3.5]nonane;dihydrochloride

The compound with the CAS number 2702078-42-8 and the product name 8-methyl-1,8-diazaspiro[3.5]nonane;dihydrochloride represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique spirocyclic structure and functional groups, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The dihydrochloride salt form enhances its solubility and stability, making it a valuable candidate for further research and development.

At the core of this compound's structure lies the spirocyclic framework, which is a key feature that distinguishes it from other heterocyclic compounds. The spirocyclic arrangement contributes to its distinct chemical properties, including high thermal stability and resistance to metabolic degradation. These attributes make it an attractive scaffold for designing novel therapeutic agents that can withstand the rigors of biological systems.

The methyl group attached to the spirocyclic system further influences the compound's reactivity and binding affinity. This substitution pattern is strategically positioned to interact with biological targets, such as enzymes and receptors, in a manner that promotes pharmacological activity. The presence of nitrogen atoms in the structure also enhances its potential as a ligand for various biological processes, including neurotransmitter interactions and enzyme inhibition.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high accuracy. Molecular docking studies have revealed that 8-methyl-1,8-diazaspiro[3.5]nonane;dihydrochloride can effectively bind to several pharmacologically relevant targets, including serotonin receptors and GABA-A receptors. These interactions are critical for developing drugs that modulate central nervous system activity, offering potential treatments for neurological disorders such as depression, anxiety, and epilepsy.

In addition to its pharmacological significance, this compound has shown promise in preclinical studies as a scaffold for drug discovery. Its structural features allow for modifications that can enhance its bioavailability and target specificity. Researchers have explored various derivatives of this compound, incorporating different functional groups to optimize their pharmacokinetic profiles. These efforts have led to the identification of several lead compounds with improved therapeutic potential.

The synthesis of 8-methyl-1,8-diazaspiro[3.5]nonane;dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis, have been employed to achieve high yields and enantiopurity. These methods ensure that the final product meets the stringent standards required for pharmaceutical applications.

One of the most compelling aspects of this compound is its potential in developing next-generation therapeutics. The spirocyclic core provides a stable platform for further functionalization, allowing chemists to tailor its properties for specific therapeutic needs. For instance, modifications at the nitrogen atoms can enhance its ability to interact with biological targets, while changes at the methyl group can influence its metabolic stability.

The dihydrochloride salt form of this compound offers additional advantages in terms of formulation and administration. The chloride ions improve solubility in aqueous solutions, making it easier to incorporate into drug formulations such as tablets and injectables. This solubility enhancement is crucial for achieving optimal drug delivery systems that ensure efficient absorption and distribution within the body.

Current research is focused on exploring the therapeutic applications of this compound in various disease models. Preclinical studies have demonstrated its efficacy in reducing inflammation and pain responses in animal models. These findings suggest that it may have potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The compound's ability to cross the blood-brain barrier is another area of interest. Preliminary studies indicate that it can penetrate this barrier effectively, suggesting that it may be useful for treating central nervous system disorders directly. This property is particularly valuable for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Future directions in research include optimizing synthetic routes to improve scalability and cost-effectiveness. Additionally, exploring new derivatives through combinatorial chemistry approaches could uncover novel compounds with enhanced therapeutic profiles. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to translate these findings into clinical applications.

In conclusion, 8-methyl-1,8-diazaspiro[3.5]nonane;dihydrochloride represents a promising candidate for drug development due to its unique structural features and favorable pharmacological properties. Its spirocyclic framework, combined with strategic functional groups like the methyl group and nitrogen atoms, makes it an ideal scaffold for designing innovative therapeutics. With ongoing research focused on optimizing synthesis methods and exploring new applications, this compound holds significant potential for advancing pharmaceutical treatments across multiple disease areas.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:2702078-42-8)8-methyl-1,8-diazaspiro[3.5]nonane;dihydrochloride
A969234
Purity:99%/99%/99%
はかる:100mg/250mg/500mg
Price ($):280.0/447.0/743.0